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Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethylamine

Cat. No.: B1272192 Get Quote

An In-Depth Technical Guide to 2-(4-tert-
Butylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-tert-Butylphenyl)ethylamine, a substituted phenethylamine derivative, presents a unique

molecular scaffold of interest in medicinal chemistry and pharmacological research. Its

structure, featuring a phenethylamine core with a bulky tert-butyl group on the phenyl ring,

suggests potential interactions with various biological targets. This technical guide provides a

comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-(4-
tert-Butylphenyl)ethylamine, alongside available safety and handling information. While

detailed experimental protocols for its synthesis and specific biological activity data are not

extensively documented in publicly accessible literature, this guide consolidates the existing

knowledge to serve as a foundational resource for researchers.

Chemical and Physical Properties
The fundamental physicochemical properties of 2-(4-tert-Butylphenyl)ethylamine are

summarized in the table below, providing a quick reference for experimental design and

interpretation.
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Property Value Reference(s)

Molecular Formula C₁₂H₁₉N [1]

Molecular Weight 177.29 g/mol [1]

CAS Number 91552-82-8 [1]

Appearance
Not explicitly stated, likely a

liquid
-

Boiling Point 80-82 °C at 1 mmHg [1]

Density 0.92 g/cm³ [1]

Flash Point 115.7 °C [1]

Melting Point Not available -

Solubility
Not explicitly stated, likely

soluble in organic solvents
-

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(4-tert-
Butylphenyl)ethylamine. Below is a summary of available spectroscopic information.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-(4-tert-Butylphenyl)ethylamine would be expected to exhibit

characteristic peaks for a primary amine and a para-substituted aromatic ring. While a publicly

available, detailed peak analysis is not available, general expectations based on its structure

are as follows:

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of

a primary amine. This may appear as a doublet.

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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N-H bend (scissoring): A medium to strong absorption in the range of 1590-1650 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.

Out-of-plane C-H bend (aromatic): A strong absorption in the 800-850 cm⁻¹ region, indicative

of 1,4-disubstitution.

A reference to an FTIR spectrum is available in the PubChem database, which can be

consulted for the actual spectral data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data with specific chemical shift assignments for 2-(4-tert-
Butylphenyl)ethylamine are not readily available in the reviewed literature. However,

predicted chemical shifts can be estimated based on the molecular structure.

Expected ¹H NMR signals:

tert-Butyl protons: A singlet around 1.3 ppm, integrating to 9H.

Ethylamine protons (-CH₂-CH₂-NH₂): Two triplets, one for each methylene group, likely in the

2.5-3.0 ppm range.

Amine protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent

and concentration.

Aromatic protons: Two doublets in the aromatic region (around 7.0-7.4 ppm), each

integrating to 2H, characteristic of a para-substituted benzene ring.

Expected ¹³C NMR signals:

tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the methyl

carbons.

Ethylamine carbons: Two signals for the methylene carbons.
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Aromatic carbons: Four signals, two for the substituted carbons and two for the unsubstituted

carbons.

Mass Spectrometry
The mass spectrum of 2-(4-tert-Butylphenyl)ethylamine would be expected to show a

molecular ion peak (M⁺) at m/z = 177. A prominent fragment would likely be observed from the

benzylic cleavage, resulting in a tropylium-like ion.

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 2-(4-tert-
Butylphenyl)ethylamine is not explicitly described in the readily available scientific literature.

However, a general synthetic approach can be inferred from standard organic chemistry

reactions for the synthesis of phenethylamines. A plausible synthetic route is the reduction of 4-

tert-butylphenylacetonitrile.

4-tert-Butylphenylacetonitrile

Reduction 2-(4-tert-Butylphenyl)ethylamine

Reducing Agent
(e.g., LiAlH₄ in THF or H₂/Raney Ni)

Click to download full resolution via product page

A plausible synthetic workflow for 2-(4-tert-Butylphenyl)ethylamine.

General Hypothetical Protocol:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), 4-tert-butylphenylacetonitrile would be dissolved in a suitable anhydrous

solvent, such as tetrahydrofuran (THF).

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic

hydrogenation (e.g., H₂ gas with a Raney nickel catalyst), would be carefully added to the

solution. The reaction mixture would then be stirred at an appropriate temperature (e.g.,
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room temperature or reflux) for a sufficient time to ensure complete reduction of the nitrile

group.

Workup: The reaction would be quenched by the slow, sequential addition of water and a

sodium hydroxide solution. The resulting mixture would be filtered, and the organic layer

separated.

Purification: The crude product would be purified by techniques such as distillation under

reduced pressure or column chromatography to yield pure 2-(4-tert-
Butylphenyl)ethylamine.

Note: This is a generalized protocol and would require optimization of specific conditions, such

as reaction time, temperature, and stoichiometry.

Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in the public domain

regarding the biological activity, pharmacological profile, or signaling pathways of 2-(4-tert-
Butylphenyl)ethylamine. The broader class of substituted phenethylamines is known to

encompass a wide range of biologically active compounds, including stimulants, hallucinogens,

and anorectics, primarily acting on monoamine neurotransmitter systems.[2] However, the

presence and position of the tert-butyl group on the phenyl ring would significantly influence its

pharmacological properties compared to other phenethylamines.

Due to the lack of specific data, any discussion of potential biological activity would be purely

speculative. Researchers investigating this compound would need to conduct initial in vitro and

in vivo screening assays to determine its pharmacological profile. A logical starting point would

be to investigate its binding affinity and functional activity at various monoamine transporters

(DAT, SERT, NET) and receptors (e.g., dopamine, serotonin, and adrenergic receptors).
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2-(4-tert-Butylphenyl)ethylamine

Substituted Phenethylamine

Potential Biological Targets

Monoamine Transporters
(DAT, SERT, NET)

Neurotransmitter Receptors
(Dopamine, Serotonin, Adrenergic)

Click to download full resolution via product page

Logical relationship of 2-(4-tert-Butylphenyl)ethylamine to its chemical class and potential
targets.

Safety and Handling
2-(4-tert-Butylphenyl)ethylamine is classified as a hazardous substance.[1] Appropriate

safety precautions must be taken when handling this compound.

Hazard Identification:

Flammability: Combustible liquid.[1]

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

Corrosivity: Causes severe skin burns and eye damage.[1]

Recommended Handling Procedures:

Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid breathing vapors or mist.

Prevent contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Store in a tightly closed container in a cool, dry place.

In case of exposure, immediate medical attention is required. Consult the Safety Data Sheet

(SDS) for detailed first-aid measures and emergency procedures.

Conclusion
2-(4-tert-Butylphenyl)ethylamine is a chemical compound with well-defined physical and

some chemical properties. While its spectroscopic characteristics can be inferred from its

structure and available data, a significant gap exists in the scientific literature concerning its

detailed synthesis protocols and, most notably, its biological activity and mechanism of action.

This guide serves as a starting point for researchers, highlighting the known attributes of this

molecule and underscoring the need for further investigation to elucidate its pharmacological

potential. Any research into the biological effects of this compound should be approached with

a comprehensive screening strategy, given the lack of existing data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 2-(4-tert-
Butylphenyl)ethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272192#physical-and-chemical-properties-of-2-4-
tert-butylphenyl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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